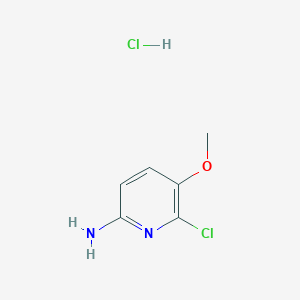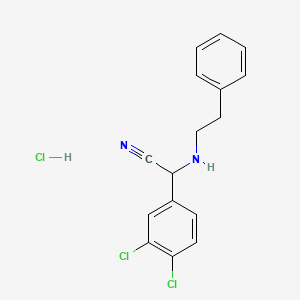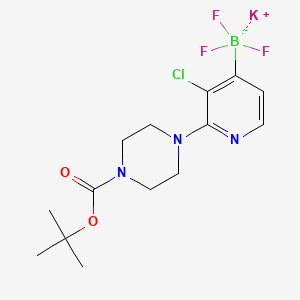
Potassium (2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-3-chloropyridin-4-yl)trifluoroborate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Suzuki-Miyaura Cross-Couplings
Potassium [1-(tert-butoxycarbonyl)-1H-indol-2-yl]trifluoroborate has been utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It demonstrated successful coupling with various aryl and hetaryl bromides, highlighting its reactivity and potential in constructing complex molecules for pharmaceutical applications (Kassis et al., 2009).
Crystal Structure Analysis
The crystal structure of Potassium [1-(tert-butoxycarbonyl)-1H-indol-3-yl]trifluoroborate hemihydrate was detailed, revealing significant deviations in the planarity between the carboxyl group and adjacent tert-butyl groups. This study provides insights into the structural attributes that may influence its reactivity and interaction with other molecules (Berionni et al., 2012).
Novel Dendritic Melamine Synthesis
Researchers have reported the synthesis of novel dendritic G-2 melamines incorporating piperidine motifs, using 4-amino-1-(tert-butoxycarbonyl)piperidine as a central building block. These compounds exhibited unique self-assembly properties, forming large homogeneously packed spherical nano-aggregates, which may have implications for materials science and nanotechnology applications (Sacalis et al., 2019).
Antimicrobial Activity
A study on the synthesis and antimicrobial activity of new pyridine derivatives, which involve the functionalization of piperazine rings, has been conducted. These compounds were screened for their antibacterial activity, demonstrating the potential of piperazine-based molecules in the development of new antimicrobials (Patel & Agravat, 2009).
CO2 Absorption Enhancement
Research on carbon dioxide absorption with aqueous potassium carbonate promoted by piperazine has shown that the addition of piperazine significantly enhances CO2 absorption rates. This study highlights the importance of such chemical compounds in environmental applications, particularly in carbon capture technologies (Cullinane & Rochelle, 2004).
Safety And Hazards
The compound is labeled with the signal word “Warning” and has several precautionary statements associated with it, including P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . The compound has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Propriétés
IUPAC Name |
potassium;[3-chloro-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-4-yl]-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BClF3N3O2.K/c1-14(2,3)24-13(23)22-8-6-21(7-9-22)12-11(16)10(4-5-20-12)15(17,18)19;/h4-5H,6-9H2,1-3H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRNVJMZGAMMTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C(=NC=C1)N2CCN(CC2)C(=O)OC(C)(C)C)Cl)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BClF3KN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-3-chloropyridin-4-yl)trifluoroborate | |
CAS RN |
1704704-41-5 | |
| Record name | Borate(1-), [3-chloro-2-[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]-4-pyridinyl]trifluoro-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704704-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



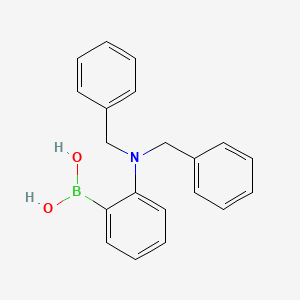
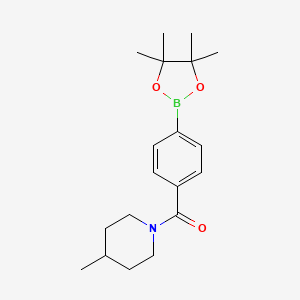

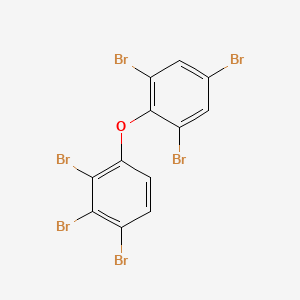
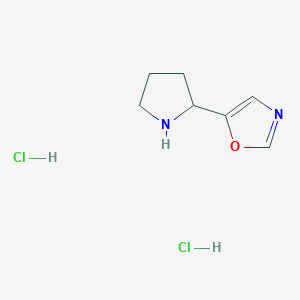
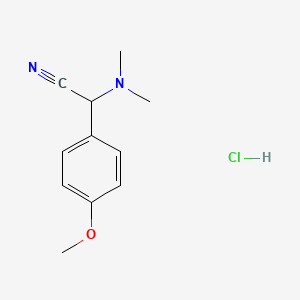
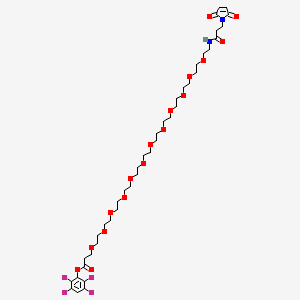
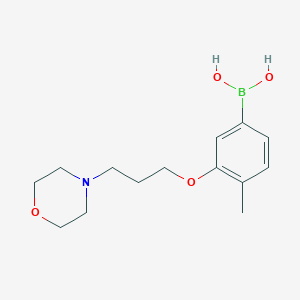
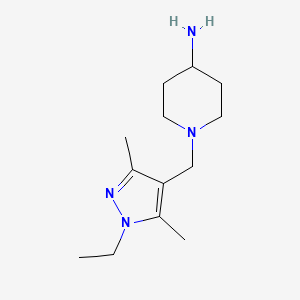
![(S)-6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol hydrochloride](/img/structure/B1458566.png)
![2-Azaspiro[4.4]nonane-4-carbonitrile](/img/structure/B1458567.png)

